molecular formula C11H19N3O B8578813 3-[6-[(dimethylamino)methyl]pyridin-2-yl]oxypropan-1-amine

3-[6-[(dimethylamino)methyl]pyridin-2-yl]oxypropan-1-amine

Cat. No.: B8578813
M. Wt: 209.29 g/mol
InChI Key: QCHHKUYJOJEKBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[6-[(dimethylamino)methyl]pyridin-2-yl]oxypropan-1-amine is an organic compound that features a pyridine ring substituted with a dimethylaminomethyl group and a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-[(dimethylamino)methyl]pyridin-2-yl]oxypropan-1-amine typically involves the reaction of 6-dimethylaminomethyl-2-pyridinol with 3-chloropropylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the pyridinol is replaced by the propylamine chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used include bases such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Chemical Reactions Analysis

Types of Reactions

3-[6-[(dimethylamino)methyl]pyridin-2-yl]oxypropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylaminomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[6-[(dimethylamino)methyl]pyridin-2-yl]oxypropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[6-[(dimethylamino)methyl]pyridin-2-yl]oxypropan-1-amine involves its interaction with specific molecular targets. The dimethylaminomethyl group can interact with various receptors or enzymes, modulating their activity. The pyridine ring can participate in π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    3-Dimethylaminopropylamine: Similar in structure but lacks the pyridine ring.

    N,N-Dimethyl-1,3-propanediamine: Another related compound with a different substitution pattern.

Uniqueness

3-[6-[(dimethylamino)methyl]pyridin-2-yl]oxypropan-1-amine is unique due to the presence of both the pyridine ring and the dimethylaminomethyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs.

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

3-[6-[(dimethylamino)methyl]pyridin-2-yl]oxypropan-1-amine

InChI

InChI=1S/C11H19N3O/c1-14(2)9-10-5-3-6-11(13-10)15-8-4-7-12/h3,5-6H,4,7-9,12H2,1-2H3

InChI Key

QCHHKUYJOJEKBO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NC(=CC=C1)OCCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-[3-(6-dimethylaminomethyl-2-pyridyloxy) propyl]formamide (2.7 g, 0.013 mol) is added to a solution of 85% potassium hydroxide pellets (3.0 g) dissolved in methanol (30 ml) and heated at gentle reflux for 21 hours. The reaction is cooled, diluted with diethyl ether (30 ml), the precipitated salts filtered, and the solvent removed under vacuum. The residue is dissolved in water and the product exhaustively extracted into ethanol/chloroform, dried and evaporated to give 2.1 g of pure product.
Name
N-[3-(6-dimethylaminomethyl-2-pyridyloxy) propyl]formamide
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

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